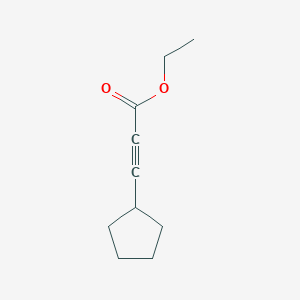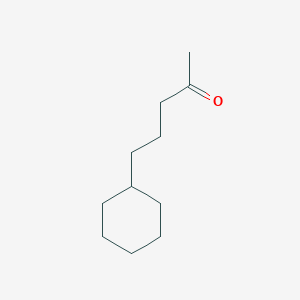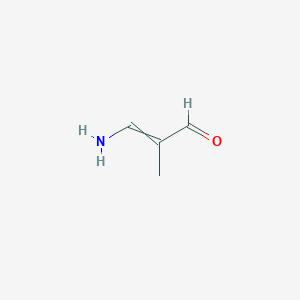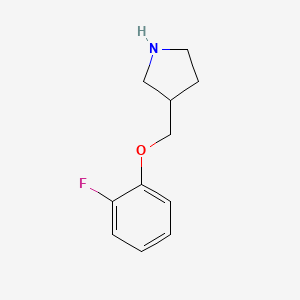
ethyl 3-cyclopentylprop-2-ynoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ethyl 3-cyclopentylprop-2-ynoate is an organic compound with the molecular formula C₁₀H₁₄O₂ and a molecular weight of 166.22 g/mol . This compound is characterized by the presence of a cyclopentyl group attached to the propyne moiety, making it a unique ester derivative of 2-propynoic acid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-cyclopentylprop-2-ynoate typically involves the esterification of 2-propynoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
2-Propynoic acid+EthanolH2SO42-Propynoic acid, 3-cyclopentyl-, ethyl ester+Water
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method ensures high efficiency and yield, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
ethyl 3-cyclopentylprop-2-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used as a reducing agent.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: 3-cyclopentyl-2-propynoic acid.
Reduction: 3-cyclopentyl-2-propyn-1-ol.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Applications De Recherche Scientifique
ethyl 3-cyclopentylprop-2-ynoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 3-cyclopentylprop-2-ynoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active acid form, which can then interact with biological targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Propenoic acid, 3-phenyl-, ethyl ester: (Ethyl cinnamate)
2-Propenoic acid, 3-phenyl-, pentyl ester: (Pentyl cinnamate)
2-Propynoic acid, 3-phenyl-, ethyl ester: (Ethyl phenylpropiolate)
Uniqueness
ethyl 3-cyclopentylprop-2-ynoate is unique due to the presence of the cyclopentyl group, which imparts distinct chemical and physical properties compared to its phenyl-substituted analogs. This structural difference can lead to variations in reactivity, biological activity, and applications.
Propriétés
Formule moléculaire |
C10H14O2 |
|---|---|
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
ethyl 3-cyclopentylprop-2-ynoate |
InChI |
InChI=1S/C10H14O2/c1-2-12-10(11)8-7-9-5-3-4-6-9/h9H,2-6H2,1H3 |
Clé InChI |
FCLITGRQJGLLII-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C#CC1CCCC1 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2,5,6,7-Tetrahydro-1H-cyclopenta[c]pyridin-1-one](/img/structure/B8756747.png)



